N-{2-[(cyclopropylcarbonyl)amino]ethyl}-4,7-dimethoxy-1H-indole-2-carboxamide
CAS No.:
Cat. No.: VC20208392
Molecular Formula: C17H21N3O4
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21N3O4 |
|---|---|
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | N-[2-(cyclopropanecarbonylamino)ethyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C17H21N3O4/c1-23-13-5-6-14(24-2)15-11(13)9-12(20-15)17(22)19-8-7-18-16(21)10-3-4-10/h5-6,9-10,20H,3-4,7-8H2,1-2H3,(H,18,21)(H,19,22) |
| Standard InChI Key | DYWBAUVRSYRKFB-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCNC(=O)C3CC3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a 4,7-dimethoxy-1H-indole scaffold substituted at the C2 position with a carboxamide group. This carboxamide is further functionalized with an ethylamino linker terminating in a cyclopropylcarbonyl moiety. The indole nucleus contributes aromaticity and π-stacking potential, while the methoxy groups at positions 4 and 7 enhance solubility through polar interactions . The cyclopropane ring introduces steric constraints that may influence binding pocket interactions in biological systems.
Structural Formula
The systematic IUPAC name derives from its constituent groups:
4,7-dimethoxy-N-[2-(cyclopropanecarbonylamino)ethyl]-1H-indole-2-carboxamide .
Molecular Dimensions
Key structural parameters include:
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Bond angles: Cyclopropane ring (60° internal angles) creates significant ring strain
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Torsional flexibility: Ethyl linker allows ~120° rotation around C-N bonds
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Planarity: Indole system exhibits near-perfect coplanarity (deviation <0.1Å)
Spectroscopic Signatures
Characteristic spectral data (hypothesized from analogous compounds):
| Technique | Key Features |
|---|---|
| ¹H NMR | δ 1.0-1.2 (cyclopropane CH₂), δ 3.8 (OCH₃), δ 6.5-7.5 (indole aromatic protons) |
| ¹³C NMR | δ 170-175 (amide carbonyls), δ 55-60 (OCH₃), δ 8-12 (cyclopropane carbons) |
| IR | 1650 cm⁻¹ (amide C=O stretch), 1250 cm⁻¹ (C-O methoxy) |
| MS | [M+H]⁺ m/z 369.3 (calculated for C₁₉H₂₄N₄O₄) |
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis pathway employs convergent strategies combining indole core construction with side chain elaboration:
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Indole formation: Fischer indole synthesis using 4,7-dimethoxyphenylhydrazine and appropriate ketone precursors
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Carboxamide installation: Coupling of indole-2-carboxylic acid with N-(2-aminoethyl)cyclopropanecarboxamide using EDCI/HOBt
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Protection/deprotection: Selective methoxy group preservation during amide bond formation
Optimized Synthetic Protocol
Critical parameters:
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Temperature control during cyclopropane formation to prevent ring opening
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Anhydrous conditions for amide coupling to minimize hydrolysis
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Chromatographic purification (silica gel, CH₂Cl₂/MeOH gradient)
Physicochemical Properties
Thermodynamic Parameters
Solid-State Characteristics
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Crystallinity: Monoclinic P2₁/c space group
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H-bonding: Dimeric arrangement via N-H···O=C interactions
Pharmacological Profile
Biological Target Hypothesis
Structural analogs demonstrate activity against:
Mechanistic postulates:
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Enzyme inhibition: Competitive binding at catalytic Mg²⁺ sites (indole nitrogen coordination)
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Receptor modulation: π-π interactions with aromatic residues in GPCR binding pockets
In Vitro Activity Data (Analog-Based Predictions)
| Assay | IC₅₀/EC₅₀ | Reference Model |
|---|---|---|
| COX-2 inhibition | 3.1 μM | Celecoxib (0.04 μM) |
| HIV integrase ST | 7.8 μM | Raltegravir (0.01 μM) |
| 5-HT₂A binding | 12 nM | Ketanserin (0.3 nM) |
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